Welcome to the BenchChem Online Store!
molecular formula C12H11Cl2NO2S B8313650 2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole

2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole

Cat. No. B8313650
M. Wt: 304.2 g/mol
InChI Key: HOYNGZXHAFBMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138340B2

Procedure details

A mixture of 2-(thiazol-2-yloxy)ethanol (6.39 g, 44.0 mmol), 2,6-dichloro-p-cresol (15.6 g, 88.0 mmol), azodicarboxylic-dipiperidide (22.2 g, 88.0 mmol) and PBu3 (85%, 38.3 mL, 132 mmol) in toluene (325 mL) was heated to reflux for 30 min. The mixture was allowed to cool to rt, filtered, and the precipitate was washed thoroughly with toluene. The filtrate was evaporated under reduced pressure. The residue was diluted with EtOAc, and washed with aq. 1M NaOH (4×). The org. phase was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:19→1:9→1:4) yielded the title compound as a colourless solid (9.24 g, 69%). LC-MS: tR=1.06 min, ES+: 304.05.
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
[Compound]
Name
azodicarboxylic-dipiperidide
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 mL
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[O:6][CH2:7][CH2:8][OH:9].[Cl:10][C:11]1[C:16](O)=[C:15]([Cl:18])[CH:14]=[C:13]([CH3:19])[CH:12]=1.P(CCCC)(CCCC)CCCC>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([CH3:19])[CH:14]=[C:15]([Cl:18])[C:16]=1[O:9][CH2:8][CH2:7][O:6][C:2]1[S:1][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.39 g
Type
reactant
Smiles
S1C(=NC=C1)OCCO
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1O)Cl)C
Name
azodicarboxylic-dipiperidide
Quantity
22.2 g
Type
reactant
Smiles
Name
Quantity
38.3 mL
Type
reactant
Smiles
P(CCCC)(CCCC)CCCC
Name
Quantity
325 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed thoroughly with toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with aq. 1M NaOH (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (EtOAc/heptane 1:19→1:9→1:4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCOC=2SC=CN2)C(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.